molecular formula C19H20N4O B2696184 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1448075-52-2

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2696184
CAS RN: 1448075-52-2
M. Wt: 320.396
InChI Key: YWHRSXRNEFWYAJ-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a selective antagonist for GluA2-lacking AMPA receptors. It was first synthesized by researchers at the University of California, San Francisco in 2007.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, closely related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, has shown that these compounds can be used to synthesize Co(II) and Cu(II) coordination complexes. These complexes have been found to exhibit significant antioxidant activity, as evaluated by in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Heterocyclic Synthesis

Pyrazole and pyridine derivatives, including compounds structurally similar to the one , have been used in the synthesis of various heterocycles. These syntheses involve reactions with malononitrile, hydrazine hydrate, and other nucleophilic reagents, leading to the formation of diverse heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives (Harb et al., 1989).

Novel Pyrazolo[3,4-b]pyridine Products

The compound's structural analogues have been utilized in efficient syntheses of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. These syntheses involve the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, leading to the creation of new N-fused heterocycle products (Ghaedi et al., 2015).

Insecticidal Assessment

Similar compounds have been used in the synthesis of heterocycles incorporating a thiadiazole moiety, which were then tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This demonstrates their potential application in developing new insecticides (Fadda et al., 2017).

Antiallergic Agents

Derivatives of pyrazole-acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized and identified as potent antiallergic compounds. These substances have been found to exhibit significant antiallergic activity, including the inhibition of histamine release and other allergic responses (Menciu et al., 1999).

Catalysis in Transfer Hydrogenation

Pyrazolyl ethyl pyridine Fe(II) and Ni(II) complexes, derived from compounds similar to the one , have been used as catalysts for the transfer hydrogenation of ketones. This illustrates their potential application in catalysis, particularly in organic synthesis (Magubane et al., 2017).

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-15-3-2-4-16(13-15)14-19(24)21-10-12-23-11-7-18(22-23)17-5-8-20-9-6-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHRSXRNEFWYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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